REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20](O)[CH:21]([CH3:23])[CH3:22])=[CH:16][CH:15]=1.B(F)(F)F.CCOCC>O1CCOCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]([C:3]2[C:4](=[O:12])[O:5][C:6]3[C:11]([C:2]=2[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:21]([CH3:23])[CH3:22])=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
573 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(C)C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flame-dried flask containing
|
Type
|
WAIT
|
Details
|
The resulting yellow solution is left
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed
|
Type
|
WASH
|
Details
|
The basic aqueous phase is washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents)
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts are washed once with dilute sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
to remove most of the unreacted 4-hydroxycoumarin
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed with 50% to 60% ethyl acetate in hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(C)C)C=1C(OC2=CC=CC=C2C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |